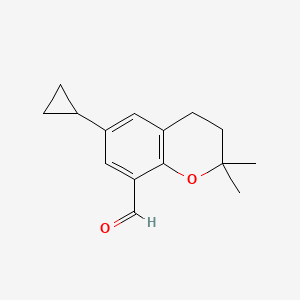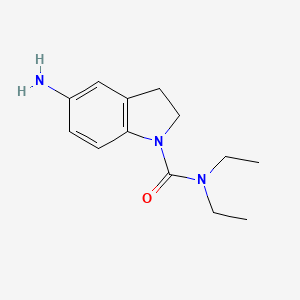
5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide
Vue d'ensemble
Description
5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide (5-Amino-DECA) is an important synthetic compound used in a variety of scientific and medical research applications. It is a white crystalline solid with a molecular formula of C14H19N3O2 and a molecular weight of 261.32 g/mol. 5-Amino-DECA is primarily used as a substrate for the enzyme monoamine oxidase type A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Studies have also shown that 5-Amino-DECA has potential applications in the treatment of depression and anxiety, as well as other neurological disorders.
Applications De Recherche Scientifique
Allosteric Modulation of CB1 Receptor
- Indole-2-carboxamides, including compounds similar to 5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide, have been identified as allosteric modulators for the cannabinoid type 1 receptor (CB1). These compounds have shown potential in impacting the binding affinity and binding cooperativity of the CB1 receptor (Khurana et al., 2014).
Antagonist Affinity at the 5-HT4 Receptor
- A series of indole-3-carboxamides and related structures were evaluated for antagonist affinity at the 5-HT4 receptor. These compounds, which are structurally related to 5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide, have been studied for their affinity and selectivity for the 5-HT4 receptor (Schaus et al., 1998).
Antihypertensive Activity
- Compounds structurally similar to 5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide have been synthesized and evaluated for their antihypertensive activity. These compounds have shown potential in reducing blood pressure in animal models (Asselin et al., 1986).
Synthesis of Pyrimido[5,4-b]indole Derivatives
- Methyl 3-amino-1H-indole-2-carboxylates, which are related to the compound , have been used in reactions leading to the formation of pyrimido[5,4-b]indole derivatives. These reactions and the resulting compounds have potential applications in medicinal chemistry (Shestakov et al., 2009).
Anticancer Evaluation
- Novel indole derivatives linked to other chemical moieties have been synthesized and evaluated for their anticancer activity. These studies provide insights into the potential therapeutic applications of indole-1-carboxamides and related compounds in cancer treatment (Hassan et al., 2021).
Oligomerization of Indole Derivatives
- Research has been conducted on the oligomerization of indole derivatives, including those similar to 5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide, with the incorporation of thiols. These studies explore the chemical properties and potential applications of these compounds (Mutulis et al., 2008).
Propriétés
IUPAC Name |
5-amino-N,N-diethyl-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-3-15(4-2)13(17)16-8-7-10-9-11(14)5-6-12(10)16/h5-6,9H,3-4,7-8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEUDVBCHNBUAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride](/img/structure/B1405844.png)
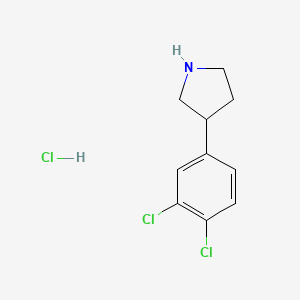
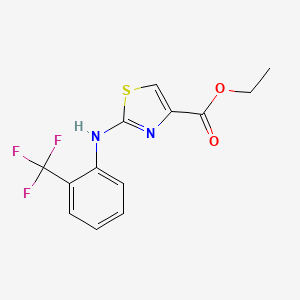
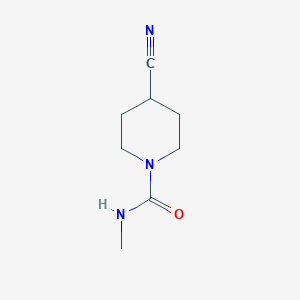
![Tert-butyl 3-phenyl-1,2,3,3a,5,6,7,8,9,9a-decahydropyrrolo[3,2-b]azocine-4-carboxylate](/img/structure/B1405850.png)


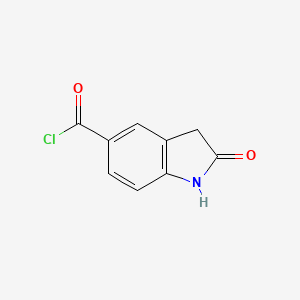
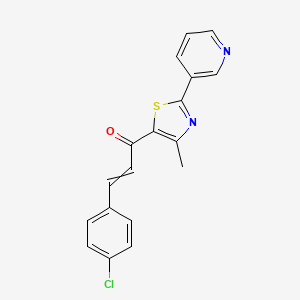
![4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1405858.png)
![(1S)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1405859.png)
![2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol](/img/structure/B1405862.png)
